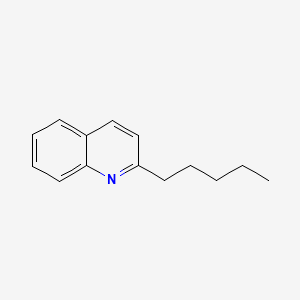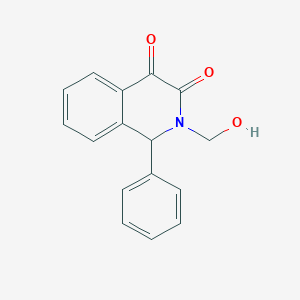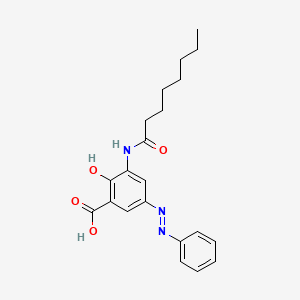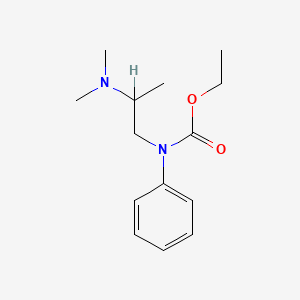
6,6'-Di(propan-2-yl)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Di(propan-2-yl)-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry. The presence of isopropyl groups at the 6,6’ positions enhances the compound’s steric properties, which can influence its reactivity and binding characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di(propan-2-yl)-2,2’-bipyridine typically involves the alkylation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with isopropyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete alkylation.
Industrial Production Methods: While specific industrial methods for producing 6,6’-Di(propan-2-yl)-2,2’-bipyridine are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: 6,6’-Di(propan-2-yl)-2,2’-bipyridine can undergo oxidation reactions, particularly when coordinated with metal ions that facilitate electron transfer processes.
Reduction: The compound can participate in reduction reactions, often in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core allows for various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce various reduced bipyridine derivatives.
科学研究应用
6,6’-Di(propan-2-yl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of bipyridine metal complexes in drug delivery systems and as therapeutic agents.
Industry: In the industrial sector, 6,6’-Di(propan-2-yl)-2,2’-bipyridine is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 6,6’-Di(propan-2-yl)-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. The bipyridine moiety coordinates with metal ions through its nitrogen atoms, forming stable chelates. These metal complexes can participate in various catalytic cycles, electron transfer processes, and biological interactions. The specific pathways and molecular targets involved vary based on the metal ion and the overall structure of the complex.
相似化合物的比较
2,2’-Bipyridine: The parent compound without the isopropyl groups, commonly used in coordination chemistry.
4,4’-Di(propan-2-yl)-2,2’-bipyridine: Another isopropyl-substituted bipyridine with different substitution positions, affecting its steric and electronic properties.
6,6’-Dimethyl-2,2’-bipyridine: A similar compound with methyl groups instead of isopropyl groups, offering different steric hindrance and reactivity.
Uniqueness: 6,6’-Di(propan-2-yl)-2,2’-bipyridine is unique due to the specific positioning of the isopropyl groups, which provides distinct steric hindrance and electronic effects. These properties can influence the compound’s binding affinity, reactivity, and overall stability in metal complexes, making it valuable for specific applications in catalysis and material science.
属性
| 90334-61-5 | |
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC 名称 |
2-propan-2-yl-6-(6-propan-2-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C16H20N2/c1-11(2)13-7-5-9-15(17-13)16-10-6-8-14(18-16)12(3)4/h5-12H,1-4H3 |
InChI 键 |
ZRZRQJNRJXRTNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)


![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/no-structure.png)


